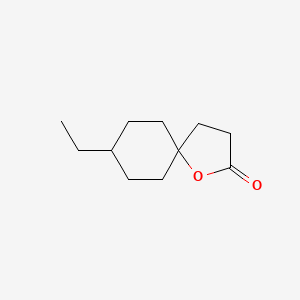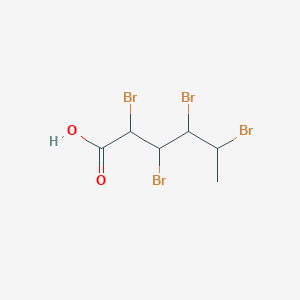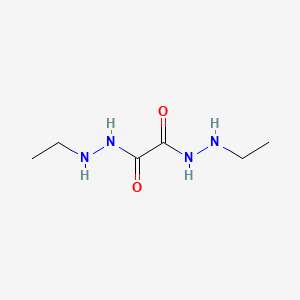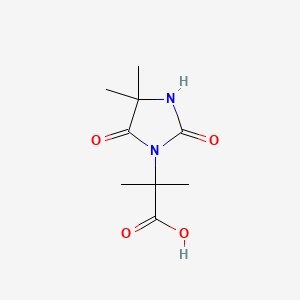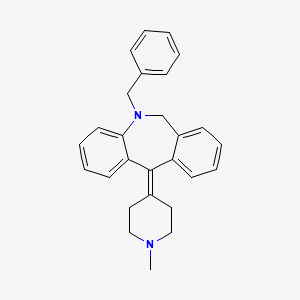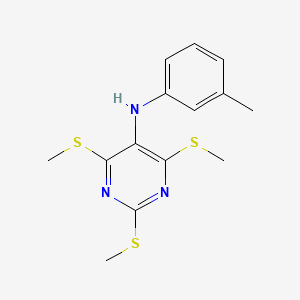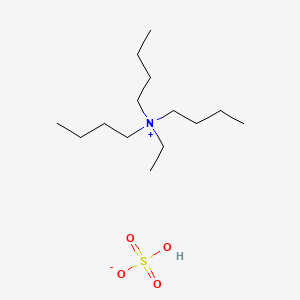
hydrogen sulfate;tributyl(ethyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen sulfate;tributyl(ethyl)azanium, also known as tributylethylammonium hydrogen sulfate, is a type of ionic liquid. Ionic liquids are salts that exist in a liquid state at temperatures below 100°C due to their unique chemical structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;tributyl(ethyl)azanium typically involves the reaction of tributylamine with ethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The process involves the following steps:
Reaction of Tributylamine with Ethyl Sulfate: Tributylamine is reacted with ethyl sulfate in a suitable solvent. The reaction is typically carried out at room temperature to avoid any side reactions.
Purification: The resulting product is purified using standard techniques such as distillation or recrystallization to obtain the pure ionic liquid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality ionic liquid .
Chemical Reactions Analysis
Types of Reactions
Hydrogen sulfate;tributyl(ethyl)azanium undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents under controlled conditions.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce simpler amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which hydrogen sulfate;tributyl(ethyl)azanium exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the dissolution and stabilization of reactants and products in chemical reactions .
Comparison with Similar Compounds
Hydrogen sulfate;tributyl(ethyl)azanium can be compared with other similar ionic liquids, such as:
Tributyl(3-sulfopropyl)phosphonium hydrogen sulfate: This compound has similar catalytic properties but differs in its cationic structure.
Ethylammonium hydrogen sulfate: Another ionic liquid with similar anionic components but different cationic structures.
The uniqueness of this compound lies in its specific combination of cation and anion, which imparts unique physicochemical properties and makes it suitable for a wide range of applications .
Properties
CAS No. |
68052-50-6 |
|---|---|
Molecular Formula |
C14H33NO4S |
Molecular Weight |
311.48 g/mol |
IUPAC Name |
hydrogen sulfate;tributyl(ethyl)azanium |
InChI |
InChI=1S/C14H32N.H2O4S/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-5(2,3)4/h5-14H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
ZVLLREDZJNHSGI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CC)(CCCC)CCCC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


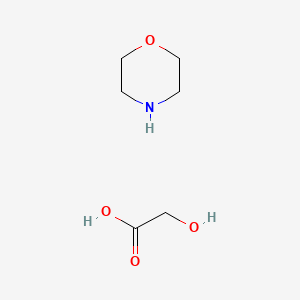
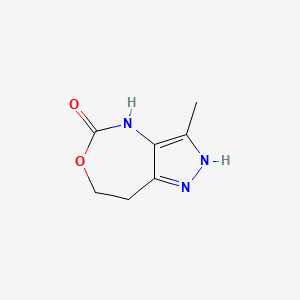
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)

![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
